

Synthesis of Tertiary Alkyl Halides: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: 3-Chloro-2-methylbutan-2-ol

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tertiary alkyl halides, crucial intermediates in organic synthesis and drug development. The primary methods covered are the reaction of tertiary alcohols with hydrogen halides and the hydrohalogenation of alkenes.

Synthesis of Tertiary Alkyl Halides from Tertiary Alcohols via SN1 Reaction

The reaction of tertiary alcohols with hydrogen halides (HCl, HBr, HI) is a classic and efficient method for the preparation of tertiary alkyl halides.^[1] This reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism, which involves the formation of a stable tertiary carbocation intermediate.^{[2][3]} The reactivity order of the hydrogen halides is HI > HBr > HCl.^[4]

General Reaction Scheme



Data Presentation: Synthesis of Tertiary Alkyl Halides from Tertiary Alcohols

Product	Starting Alcohol	Reagent(s)	Reaction Conditions	Yield (%)	Reference(s)
tert-Butyl chloride	tert-Butyl alcohol	Concentrated HCl	Room temperature, 15-20 min shaking	78-88	[5]
tert-Butyl chloride	tert-Butyl alcohol	Concentrated HCl	Room temperature, stirring for 15 min	~40-65	[6][7]
tert-Butyl bromide	tert-Butyl alcohol	48% HBr	Boiling, distillation of product	60	[8]
tert-Butyl bromide	tert-Butyl alcohol	48% HBr, concentrated H_2SO_4	20°C, 30 min	85	[8]
tert-Butyl iodide	tert-Butyl alcohol	KI, H_3PO_4	Heating, distillation of product	92	[9][10]

Experimental Protocols

1.3.1. Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol

This protocol is adapted from a procedure described in *Organic Syntheses*.[\[5\]](#)

Materials:

- tert-Butyl alcohol (1 mole, 74 g, 95 mL)
- Concentrated hydrochloric acid (3 moles, ~247 mL)
- 5% Sodium bicarbonate solution
- Anhydrous calcium chloride

- Separatory funnel (500 mL)
- Distillation apparatus

Procedure:

- In a 500-mL separatory funnel, combine 74 g of tert-butyl alcohol and 247 mL of concentrated hydrochloric acid.
- Shake the mixture for 15-20 minutes, periodically venting the funnel to release pressure.
- Allow the layers to separate, and then carefully drain the lower aqueous layer.
- Wash the upper organic layer (crude tert-butyl chloride) with a 5% sodium bicarbonate solution, followed by washing with water until the washings are neutral to litmus paper.
- Transfer the crude product to a dry flask and add 10 g of anhydrous calcium chloride to dry the product.
- After drying, decant the liquid into a distillation flask.
- Distill the product, collecting the fraction that boils between 49.5–52 °C. The expected yield is 72–82 g (78–88%).

1.3.2. Synthesis of tert-Butyl Bromide from tert-Butyl Alcohol

This protocol is based on a procedure for the preparation of tert-butyl bromide.[\[8\]](#)

Materials:

- tert-Butyl alcohol (1 mole)
- 48% Hydrobromic acid (1.25 moles)
- Concentrated sulfuric acid or concentrated hydrochloric acid
- Sodium bicarbonate solution
- Anhydrous calcium chloride

- Distillation apparatus with a Vigreux column

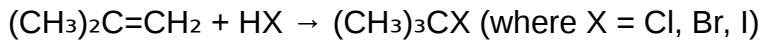
Procedure:

- With cooling, treat 1 mole of tert-butyl alcohol with 1.25 moles of 48% hydrobromic acid.
- Heat the mixture and distill the volatile tert-butyl bromide directly from the reaction mixture using a 20-cm Vigreux column.
- Wash the crude product twice with about one-fifth of its volume of cold concentrated sulfuric acid or concentrated hydrochloric acid in a separatory funnel to remove any di-tert-butyl ether byproduct.
- Wash the organic layer with water, then with sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
- Dry the product over anhydrous calcium chloride.
- Distill the dried product through a 20-cm Vigreux column, collecting the fraction boiling at 71-73 °C. The reported yield is 60%.

Synthesis of Tertiary Alkyl Halides from Alkenes via Hydrohalogenation

The addition of hydrogen halides to unsymmetrically substituted alkenes that can form a tertiary carbocation is a regioselective reaction that follows Markovnikov's rule. This rule states that the hydrogen atom of HX adds to the carbon of the double bond that has more hydrogen atoms, while the halide adds to the more substituted carbon, leading to the formation of a tertiary alkyl halide.

General Reaction Scheme



Data Presentation: Synthesis of Tertiary Alkyl Halides from Alkenes

Product	Starting Alkene	Reagent(s)	Reaction Conditions	Yield (%)	Reference(s)
tert-Butyl chloride	Isobutylene	HCl (gas)	Not specified	High	[11]
tert-Butyl bromide	Isobutylene	HBr	Not specified	High	[12]

Experimental Protocol

2.3.1. Synthesis of tert-Butyl Bromide from Isobutylene (Conceptual Protocol)

Detailed experimental protocols for the hydrohalogenation of isobutylene in a laboratory setting are not as commonly published as the alcohol-based syntheses. However, the general procedure involves passing the gaseous hydrogen halide through a solution of the alkene or the neat alkene.

Materials:

- Isobutylene (2-methylpropene)
- Hydrogen bromide (gas or concentrated aqueous solution)
- An appropriate solvent (e.g., a non-polar, aprotic solvent if using gaseous HBr)

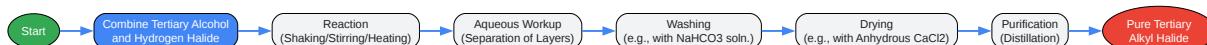
Procedure:

- Dissolve isobutylene in a suitable solvent in a reaction vessel equipped with a gas inlet tube and a stirrer.
- Cool the reaction mixture in an ice bath.
- Bubble hydrogen bromide gas through the stirred solution. The reaction is typically rapid.
- Monitor the reaction progress by a suitable method (e.g., disappearance of the alkene starting material by GC analysis).

- Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to remove excess HBr, followed by a water wash.
- Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂).
- The solvent can be removed by distillation, and the resulting tert-butyl bromide can be further purified by fractional distillation if necessary.

Mandatory Visualizations

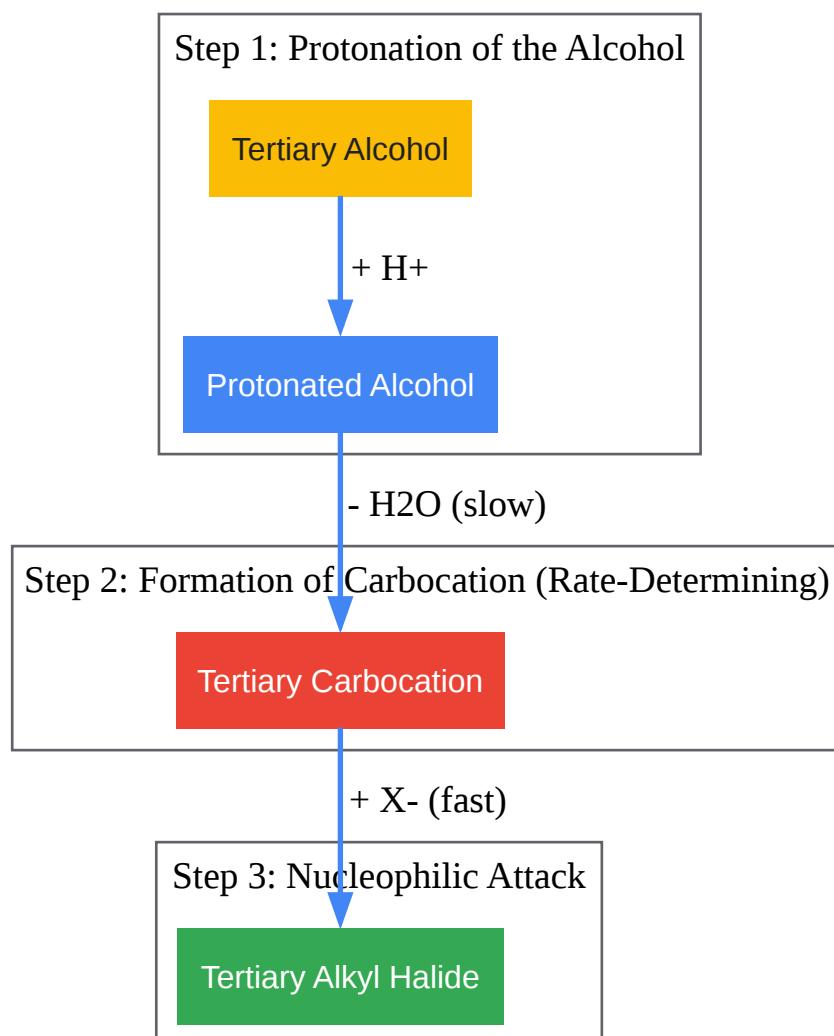
Experimental Workflow for Tertiary Alkyl Halide Synthesis from a Tertiary Alcohol



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Caption: General experimental workflow for the synthesis of tertiary alkyl halides.

SN1 Reaction Mechanism for Synthesis from a Tertiary Alcohol



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Caption: The SN1 mechanism for tertiary alkyl halide synthesis.

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